4-bromo-1,2-thiazol-3-amine
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Overview
Description
4-bromo-1,2-thiazol-3-amine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and an amino group at the 3-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-bromo-1,2-thiazol-3-amine typically involves the reaction of 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-bromo-1,2-thiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-bromo-1,2-thiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1,2-thiazol-3-amine involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-bromo-1,2-thiazol-3-amine can be compared with other thiazole derivatives, such as:
2-aminothiazole: Known for its antimicrobial properties.
4-methylthiazole: Used in flavor and fragrance industries.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Studied for its potential anticancer activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1556356-77-4 |
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Molecular Formula |
C3H3BrN2S |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
4-bromo-1,2-thiazol-3-amine |
InChI |
InChI=1S/C3H3BrN2S/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) |
InChI Key |
NYMCXMLBICMJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)N)Br |
Purity |
95 |
Origin of Product |
United States |
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